2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile

Fragment-Based Drug Discovery Lead Optimization Rule of Three

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile (CAS 1223598-91-1) is a minimal thieno[3,2-d]pyrimidin-4(3H)-one derivative bearing a single acetonitrile substituent at the N3 position. With a molecular formula of C₈H₅N₃OS and a molecular weight of 191.21 g/mol, this compound is among the smallest functionalized members of the thieno[3,2-d]pyrimidine family.

Molecular Formula C8H5N3OS
Molecular Weight 191.21 g/mol
Cat. No. B12275496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile
Molecular FormulaC8H5N3OS
Molecular Weight191.21 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN(C2=O)CC#N
InChIInChI=1S/C8H5N3OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,3H2
InChIKeyLMRUVMBGUTVSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile: Fragment-Sized Thienopyrimidine Scaffold with a Nitrile Warhead


2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile (CAS 1223598-91-1) is a minimal thieno[3,2-d]pyrimidin-4(3H)-one derivative bearing a single acetonitrile substituent at the N3 position [1]. With a molecular formula of C₈H₅N₃OS and a molecular weight of 191.21 g/mol, this compound is among the smallest functionalized members of the thieno[3,2-d]pyrimidine family . Its structure features an unsubstituted thiophene ring (positions 6 and 7), a 4-oxo group, and an acetonitrile moiety that functions as both a synthetic handle and a potential covalent warhead for cysteine protease targeting [2]. The compound is commercially available at 98% purity from multiple vendors, serving as a versatile fragment-sized building block for medicinal chemistry and chemical biology applications .

Why 7-Aryl Thieno[3,2-d]pyrimidine Analogs Cannot Replace the Unsubstituted 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile Scaffold


Substitution at the 7-position of the thieno[3,2-d]pyrimidine core fundamentally alters the compound's physicochemical and pharmacological profile, making simple interchange impossible. While 7-aryl analogs such as 2-[7-(3,4-dimethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetonitrile (CAS 1105238-66-1, MW 327.36) [1] and 2-[7-(3-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetonitrile (CAS 1105238-23-0, MW 301.75) [2] exhibit nanomolar kinase inhibition (e.g., IC₅₀ values of 0.075 μM against VEGFR-2 for structurally related 7-phenyl acetamide derivatives ), these larger substituents increase molecular weight by 56–71%, raise logP, and restrict synthetic accessibility to the thiophene ring. The unsubstituted parent compound (MW 191.21) occupies a distinct chemical space as a Rule-of-Three-compliant fragment (MW < 200, logP ~0.98, H-bond donors = 0, H-bond acceptors = 5) , enabling fragment-based screening and late-stage diversification strategies that are precluded by pre-installed aryl groups. Furthermore, the nitrile warhead's reactivity with thiols—demonstrated in the formation of trapped thioimidate intermediates—is modulated by the electronic environment of the core; 7-substitution alters this reactivity profile [3].

Quantitative Differentiation Evidence for 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile Against Closest Analogs


Fragment-Like Molecular Weight: 191.21 vs. 267–327 Da for 7-Aryl Analogs

The target compound (MW 191.21 Da) is 28–42% smaller than its closest commercially available 7-aryl analogs: 7-phenyl (CAS 1105224-48-3, MW 267.31), 7-(3-chlorophenyl) (CAS 1105238-23-0, MW 301.75), 7-(o-tolyl) (CAS 1207005-51-3, MW 281.33), and 7-(3,4-dimethoxyphenyl) (CAS 1105238-66-1, MW 327.36) [1][2]. The target compound's logP of 0.98 and TPSA of 58.68 Ų place it within Rule-of-Three (Ro3) fragment space (MW < 200), whereas all 7-aryl analogs exceed the Ro3 MW threshold . This size differential translates to higher ligand efficiency potential and greater synthetic tractability for parallel library synthesis.

Fragment-Based Drug Discovery Lead Optimization Rule of Three

Acetonitrile Warhead: Demonstrated Thiol-Reactive Covalent Potential Absent in Non-Nitrile Thienopyrimidine Scaffolds

The acetonitrile group at N3 functions as a latent electrophilic warhead capable of forming reversible covalent thioimidate adducts with active-site cysteine thiols. This reactivity was explicitly demonstrated for the thieno[3,2-d]pyrimidine-3-acetonitrile scaffold by Gütschow and Powers (J. Org. Chem. 2001), who showed that 2-alkylthio-4-oxothieno[3,2-d]pyrimidine-3-acetonitriles react with thiolates to form trapped thioimidate intermediates [1]. In contrast, the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold without the acetonitrile (CAS 16234-10-9) lacks this covalent warhead functionality entirely . The nitrile warhead is a well-validated motif for reversible covalent cysteine protease inhibition, as reviewed comprehensively by Citarella et al. (2022) [2].

Covalent Inhibitors Cysteine Protease Thioimidate Trapping

Unsubstituted Thiophene Ring: Synthetic Versatility vs. Pre-Functionalized 7-Aryl Analogs

The target compound bears hydrogen at both the 6- and 7-positions of the thiophene ring, whereas analogs such as 7-phenyl (CAS 1105224-48-3), 7-(3-chlorophenyl), 7-(o-tolyl), and 7-(3,4-dimethoxyphenyl) derivatives are pre-functionalized at position 7 [1]. This unsubstituted state enables divergent late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the 6- and 7-positions, as demonstrated by Schmitt et al. for the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series [2]. Pre-installed 7-aryl groups restrict SAR exploration to a single vector.

Parallel Synthesis Structure-Activity Relationship Late-Stage Functionalization

Fragment-Based Screening Validation: Thieno[3,2-d]pyrimidin-4(3H)-one Core Identified as PDK1 Ligand-Efficient Fragment

The thieno[3,2-d]pyrimidin-4(3H)-one core—the scaffold of the target compound—was identified as a ligand-efficient fragment binding to PDK1 via NMR fragment-based screening [1]. Starting from this fragment core, Lee et al. designed 6,7-disubstituted derivatives achieving low micromolar PDK1 inhibitory activity in a biochemical enzyme assay [1]. The fragment-sized nature of the starting core (which the target compound retains due to minimal N3 substitution only) was critical for the initial hit identification. In contrast, fully elaborated 7-aryl acetonitrile analogs are already beyond the fragment space and cannot serve as fragment-based screening inputs [2].

Fragment-Based Drug Discovery PDK1 Kinase Ligand Efficiency

Commercially Available at 98% Purity with Full Characterization: Procurement-Ready Fragment Building Block

The target compound is stocked by Leyan (Product No. 1624696) at 98% purity with documented MDL number, SMILES, InChI Key, and computed physicochemical properties including logP (0.98158), TPSA (58.68 Ų), H-bond acceptors (5), H-bond donors (0), and rotatable bonds (1) . In contrast, several 7-aryl analogs are available only at 90%+ purity (e.g., 7-(3,4-dimethoxyphenyl) and 7-(3-chlorophenyl) from Life Chemicals at 90%+ [1][2]), representing a meaningful purity differential for applications requiring high-fidelity screening data.

Chemical Procurement Building Block Quality Control

High-Value Application Scenarios for 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Starting from a PDK1-Validated Core

The thieno[3,2-d]pyrimidin-4(3H)-one core of this compound has been experimentally validated as a ligand-efficient PDK1-binding fragment by NMR screening [1]. Procuring this compound at 98% purity (MW 191.21) enables immediate deployment in fragment-based screening cascades (NMR, SPR, or thermal shift assays) against kinase targets, followed by structure-guided growth at the unsubstituted 6- and 7-positions. This application scenario is supported by Lee et al., who used the identical core scaffold to design low-micromolar PDK1 inhibitors through 6,7-disubstitution [1].

Covalent-Reversible Cysteine Protease Inhibitor Design Leveraging the Acetonitrile Warhead

The N3-acetonitrile group has been demonstrated to react with thiolates to form trapped thioimidate intermediates in the thieno[3,2-d]pyrimidine-3-acetonitrile scaffold [1]. This reactivity profile, combined with the well-characterized role of nitriles as covalent-reversible warheads for cysteine proteases , positions this compound as a privileged starting point for designing inhibitors of cathepsins, caspases, or viral cysteine proteases (e.g., SARS-CoV-2 3CLpro). The unsubstituted thiophene ring permits optimization of non-covalent binding interactions while retaining the warhead functionality.

Divergent Library Synthesis via Palladium-Catalyzed Cross-Coupling at C6 and C7

With two unsubstituted positions (C6 and C7) on the thiophene ring, this compound serves as a versatile scaffold for parallel library synthesis. Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—successfully demonstrated on the analogous 2-aminothieno[3,2-d]pyrimidin-4(3H)-one system [1]—can be employed to generate diverse arrays of 6- and/or 7-substituted derivatives. This divergent strategy maximizes SAR information per synthetic cycle and avoids the synthetic limitations imposed by pre-installed 7-aryl substituents.

High-Fidelity Biological Screening Requiring Validated High-Purity Building Blocks

For academic screening centers and industrial hit-finding groups where assay reproducibility depends on compound purity, the 98% purity specification of this compound (Leyan Product No. 1624696) [1] provides a tangible advantage over 7-aryl analogs available at 90%+ purity [2]. The documented analytical characterization (SMILES, InChI Key, MDL number, logP, TPSA) supports seamless integration into compound management systems and structure-activity databases, reducing quality control burden and minimizing false-positive/false-negative screening results attributable to impurities.

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